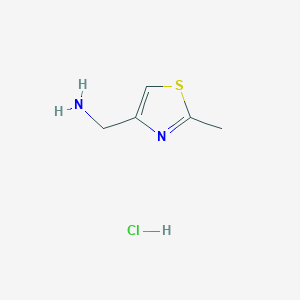
(2-Methylthiazol-4-yl)methanamine hydrochloride
説明
“(2-Methylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2S . It is an off-white solid . The compound is stored at 0-8°C .
Molecular Structure Analysis
The molecular structure of “(2-Methylthiazol-4-yl)methanamine” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . One of the carbon atoms in the ring is substituted with a methyl group, and another carbon atom is connected to a methanamine group .Physical And Chemical Properties Analysis
“(2-Methylthiazol-4-yl)methanamine hydrochloride” is an off-white solid . It has a molecular weight of 164.66 . The compound is stored at 0-8°C .科学的研究の応用
Antimicrobial Applications
- A study by Thomas, Adhikari, and Shetty (2010) explored the antimicrobial activities of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from methanamine derivatives. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalysts in Chemical Reactions
- A research by Karabuğa et al. (2015) reported the synthesis of quinazoline-based ruthenium complexes, derived from methanamine, which were efficient catalysts in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Biomedical Research
- Basu et al. (2014) synthesized Iron(III) complexes involving methanamine derivatives for cellular imaging and photocytotoxicity in red light. These complexes displayed potent photocytotoxicity and were capable of interacting with DNA, suggesting potential in cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Synthesis of Novel Compounds
- Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized novel (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, characterized by spectral methods, and evaluated their antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJJIGTSNIQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




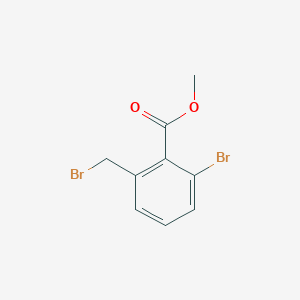


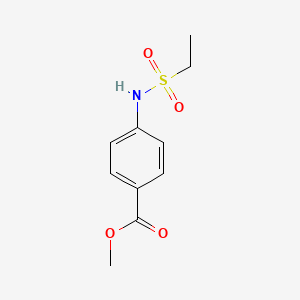
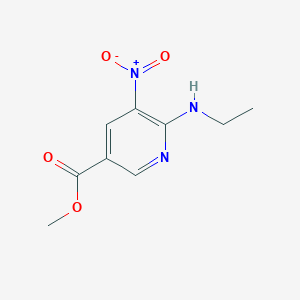


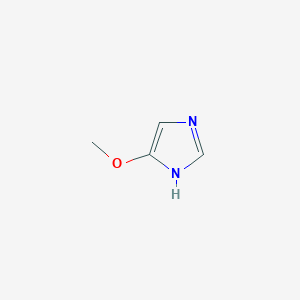


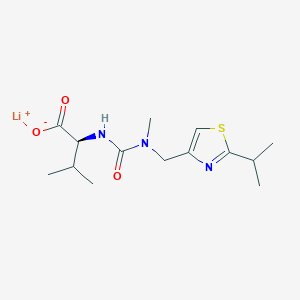
![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)
